5,6,7,8,9-Dehydro-10-desmethyl Finasteride is a synthetic compound related to Finasteride, which is primarily used in the treatment of benign prostatic hyperplasia and androgenic alopecia. This compound is classified as an aza-steroid and functions as a competitive inhibitor of 5-alpha-reductase, an enzyme that converts testosterone into dihydrotestosterone. The inhibition of this enzyme leads to decreased levels of dihydrotestosterone, which is implicated in various androgen-dependent conditions.
5,6,7,8,9-Dehydro-10-desmethyl Finasteride is derived from steroidal precursors and is categorized under the class of pharmacological agents known as 5-alpha reductase inhibitors. It is recognized for its potential therapeutic applications in managing conditions associated with elevated dihydrotestosterone levels. The compound's chemical formula is , and it has a molecular weight of approximately 352.47 g/mol .
The synthesis of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride typically involves several steps starting from commercially available steroidal precursors. The process may include:
The synthesis requires a thorough understanding of organic chemistry techniques such as chromatography for purification and spectrometry for structural confirmation .
The molecular structure of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride features a complex arrangement typical of aza-steroids. Key structural components include:
5,6,7,8,9-Dehydro-10-desmethyl Finasteride participates in various chemical reactions typical of steroid derivatives:
Understanding the reactivity of this compound is essential for developing derivatives or analogs that may exhibit enhanced pharmacological properties .
The mechanism by which 5,6,7,8,9-Dehydro-10-desmethyl Finasteride operates involves:
Research indicates that finasteride can reduce prostatic dihydrotestosterone levels by more than 90%, thereby alleviating symptoms associated with benign prostatic hyperplasia .
Relevant analyses indicate that these properties are crucial for formulation development in pharmaceutical applications .
5,6,7,8,9-Dehydro-10-desmethyl Finasteride has potential applications in various scientific fields:
5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CAS: 1346602-40-1) is a structurally modified finasteride analogue with molecular formula C₂₂H₂₈N₂O₂ and a molecular weight of 352.47 g/mol [1] [3]. The compound features a tetracyclic indenoquinoline scaffold with significant modifications from the parent finasteride structure: (1) introduction of unsaturation across positions 5-9 creating a conjugated system, and (2) absence of the methyl group at position 10 [1] [4]. The systematic IUPAC name is N-(1,1-dimethylethyl)-2,5,6,6a,7,8,9,9a-octahydro-6a-methyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide, with defined stereochemistry at multiple chiral centers [1].
The stereochemical configuration is specified as (6aR,7R,9aS), indicating specific spatial orientations of critical functional groups that influence its three-dimensional conformation and potential biological interactions [1] [4]. This defined stereochemistry distinguishes it from other stereoisomers that may exist theoretically but have not been reported in commercial or research samples. The conjugated diene system formed by the 5,6,7,8,9-dehydrogenation creates a planar region in the molecule that significantly alters electron distribution compared to finasteride, potentially enhancing UV detectability and influencing intermolecular interactions.
Table 1: Key Molecular Characteristics of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride
Property | Specification | Source/Reference |
---|---|---|
CAS Registry Number | 1346602-40-1 | [1] [3] [4] |
Molecular Formula | C₂₂H₂₈N₂O₂ | [1] [3] |
Molecular Weight | 352.47 g/mol | [1] [3] [4] |
Systematic Name | (6aR,7R,9aS)-N-(tert-butyl)-6a-methyl-2-oxo-2,5,6,6a,7,8,9,9a-octahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | [1] |
Purity Specifications | ≥98% (HPLC) | [3] |
Storage Stability | 2-8°C; protected from air and light | [3] |
The structural modifications in 5,6,7,8,9-dehydro-10-desmethyl finasteride create significant differences from finasteride (C₂₃H₃₆N₂O₂, MW 372.54 g/mol) and its known impurities [4] [6]. These alterations manifest in three key dimensions:
Backbone Unsaturation: The introduction of a 5,6,7,8,9-dehydro system creates a conjugated region absent in finasteride, which contains only a single double bond between positions 1 and 2. This modification reduces molecular weight by 20.07 Da and increases planarity in the C-ring region [4]. The resultant structural rigidity contrasts with the flexible trans-decalin configuration of finasteride, potentially affecting binding interactions with biological targets like 5α-reductase.
Methyl Group Deletion: The absence of the 10-methyl group (desmethyl modification) further distinguishes it from finasteride and dihydro finasteride (Finasteride Impurity A, MW 374.56 g/mol), which retains all methyl groups [4]. This deletion creates a steric void that may alter hydrophobic interactions and molecular packing in solid-state forms.
Analogous Impurities Comparison: Among structurally related finasteride impurities:
These structural variations significantly impact electronic properties, lipophilicity, and three-dimensional topology. The dehydro-desmethyl analogue exhibits the lowest molecular weight (352.47 g/mol) among major finasteride-related compounds, reflecting its substantially modified steroid nucleus [3] [4]. As an impurity, its detection and quantification during finasteride manufacturing require specific chromatographic methods optimized for its distinct polarity profile.
Table 2: Structural Comparison with Finasteride and Selected Analogues
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
5,6,7,8,9-Dehydro-10-desmethyl Finasteride | C₂₂H₂₈N₂O₂ | 352.47 | 5-9 dehydrogenation; 10-methyl deletion |
Finasteride (Parent) | C₂₃H₃₆N₂O₂ | 372.54 | Δ¹-double bond; 10-methyl present |
Dihydro Finasteride (Impurity A) | C₂₃H₃₈N₂O₂ | 374.56 | Saturated A-ring; 10-methyl present |
Δ-1,5-Aza Amide (Impurity C) | C₂₃H₃₄N₂O₂ | 370.53 | Extended A-ring conjugation; 10-methyl present |
3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic Acid Methyl Ester | C₂₀H₂₉NO₃ | 331.45 | Truncated side chain; Δ¹-double bond |
The thermodynamic stability profile of 5,6,7,8,9-dehydro-10-desmethyl finasteride is governed by its extended conjugated system and stereochemical constraints. The planar conjugated diene system spanning positions 5-9 enhances resonance stabilization but introduces photoreactivity vulnerabilities, necessitating storage under light-protected conditions at 2-8°C to prevent degradation [3]. This sensitivity profile differs significantly from finasteride, which demonstrates greater photostability due to its limited conjugation.
Conformational Dynamics: The defined (6aR,7R,9aS) stereochemistry constrains conformational flexibility, particularly in the fused ring junctions. Molecular modeling suggests two predominant conformers differing in the orientation of the tert-butylcarboxamide moiety relative to the steroid plane. The energy barrier between these conformers is approximately 3.2 kcal/mol based on computational studies of analogous structures, indicating room-temperature interconversion [4]. The desmethyl modification at position 10 reduces steric hindrance, potentially increasing conformational sampling range compared to finasteride.
Solid-State Stability: In crystalline form, the molecule likely adopts the lowest-energy conformation with the carboxamide group equatorial to the steroid plane. The absence of the 10-methyl group may reduce crystal packing efficiency, potentially explaining its storage requirements (refrigeration needed for long-term stability) compared to more stable finasteride impurities [3]. Decomposition pathways include:
The compound's instability is reflected in specialized handling recommendations: protection from air (indicating oxygen sensitivity) and refrigeration requirements even for short-term storage [3]. These stability characteristics necessitate careful consideration during analytical method development for finasteride impurity profiling, where this compound may degrade during sample preparation or chromatographic separation if conditions are not properly controlled.
Table 3: Stability and Handling Parameters
Parameter | Specification | Functional Implication |
---|---|---|
Storage Temperature | -20°C (long-term); 2-8°C (short-term) | Prevents thermal degradation and dimerization |
Light Sensitivity | Protected from light | Prevents photooxidation of conjugated system |
Atmosphere Sensitivity | Protected from air | Minimizes oxidative degradation |
Solvent Compatibility | Chloroform, DCM, DMSO | Maintains structural integrity in solution |
Solid Form | Pale yellow crystalline solid | Indicates extended conjugation |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7